n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine
Description
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-4-11(2)10-16-12(3)13-5-6-15-14(9-13)7-8-17-15/h5-6,9,11-12,16H,4,7-8,10H2,1-3H3 |
InChI Key |
MQSHUEQRTOYLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(C)C1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran ring system is a key structural component in this molecule. Established synthetic routes for this scaffold involve:
Cyclization of phenolic precursors: Starting from substituted phenols, cyclization can be achieved via intramolecular nucleophilic substitution or palladium-catalyzed coupling reactions to form the benzofuran ring. For example, Pd(II) or Ni(II) salts with phosphine ligands (e.g., triphenylphosphine) in polar aprotic solvents like dimethylformamide (DMF) facilitate ring closure under heating conditions.
Diazo compound insertion and dehydration: Ethyl 2-diazoacetate reacts with substituted phenols under Lewis acid catalysis (e.g., tetrafluoroboric acid etherate) to form 3-carboxylate benzofurans, followed by dehydration in concentrated sulfuric acid to yield benzofuran derivatives.
Reduction of benzofuran-3-carboxylates: The aromatic benzofuran esters can be selectively reduced to the 2,3-dihydrobenzofuran derivatives using magnesium in THF/methanol mixtures at low temperatures, followed by hydrolysis to the corresponding carboxylic acids.
Functionalization of the Benzofuran Ring
After preparing the 2,3-dihydrobenzofuran scaffold, functionalization at the 5-position (or other relevant positions) is necessary to introduce the ethylamine side chain:
Formation of boronic acid intermediates: The benzofuran-3-carboxylates can be converted to boronic acid derivatives via lithiation with lithium diisopropylamide (LDA) at −78 °C followed by reaction with trimethyl borate. These boronic acids serve as coupling partners in Suzuki cross-coupling reactions.
Suzuki Coupling: The boronic acid intermediates undergo palladium-catalyzed Suzuki coupling with appropriate aryl or alkyl halides to introduce substituents at the benzofuran ring. This reaction typically uses PdCl2(dppf)·DCM as catalyst, sodium carbonate as base, and a mixture of water and 1,2-dimethoxyethane as solvent at 70 °C overnight.
Construction of the N-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl) Amine Side Chain
The ethylamine side chain attached to the benzofuran ring can be synthesized and coupled via:
Reductive amination: The 1-(2,3-dihydrobenzofuran-5-yl)ethanone intermediate can be reacted with 2-methylbutan-1-amine under reductive amination conditions. This involves condensation of the ketone with the amine followed by reduction with agents such as sodium triacetoxyborohydride or catalytic hydrogenation to form the secondary amine linkage.
Amide coupling and reduction: Alternatively, the carboxylic acid derivative of the benzofuran can be coupled with the amine using standard amide coupling reagents (e.g., EDCI, HATU) followed by reduction of the amide to the amine, although this is less common for this type of compound.
Representative Preparation Procedure Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to benzofuran | Ethyl 2-diazoacetate, HBF4·OEt2, concentrated H2SO4 | 66 | Formation of ethyl benzofuran-3-carboxylate |
| 2 | Boronic acid formation | LDA, trimethyl borate, THF, −78 °C | 88–98 | Intermediate for Suzuki coupling |
| 3 | Suzuki coupling | PdCl2(dppf)·DCM, Na2CO3, 1,2-dimethoxyethane/H2O, 70 °C | 50–70 | Introduction of substituents |
| 4 | Reduction to dihydrobenzofuran | Mg, NH4Cl, THF/MeOH, −15 °C | Variable | Reduction of benzofuran esters |
| 5 | Amine coupling (Reductive amination) | 2-methylbutan-1-amine, reducing agent (e.g., NaBH(OAc)3) | Not specified | Formation of N-(1-(2,3-dihydrobenzofuran-5-yl)ethyl)amine |
Additional Notes from Patents and Literature
Ring closure reactions for dihydrobenzofurans may be facilitated by palladium or nickel catalysts in the presence of phosphine ligands and bases such as triethylamine or diisopropylethylamine in solvents like DMF or dioxane.
Radical initiators such as azo-bis-isobutyrylnitrile (AIBN) can be used in polymerization or related radical processes but are less relevant for the direct synthesis of the title compound.
Extraction and purification steps often involve aqueous acidic washes, drying over magnesium sulfate, and silica gel chromatography with heptane/ethyl acetate solvent systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the dihydrobenzofuran ring or the amine group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethyl chain, where halides or other nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction may produce fully reduced amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. Benzofuran derivatives are known to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, benzofuran derivatives are known to interact with neurotransmitter transporters, influencing the levels of neurotransmitters in the brain and affecting mood and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several phenethylamine derivatives and benzofuran-based amines. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
Key Structural and Functional Differences
However, the lack of N-methylation (unlike 5-MAPDB and MBDB) may reduce its metabolic stability . MBDB’s benzodioxole ring (vs. dihydrobenzofuran) increases polarity, possibly reducing CNS penetration compared to the target compound .
Pharmacological Profiles: 5-MAPDB and MBDB are known or suspected serotonergic agonists, linked to entactogenic effects. The target compound’s primary amine group may favor dopamine receptor interactions, similar to amphetamine derivatives .
Metabolic Considerations: The dihydrobenzofuran core in the target compound and 5-MAPDB is less prone to oxidative metabolism compared to MBDB’s benzodioxole ring, which may undergo cleavage to catechol metabolites .
Biological Activity
N-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)-2-methylbutan-1-amine is a complex organic compound characterized by a dihydrobenzofuran moiety. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is believed to exhibit various pharmacological effects, including potential anti-inflammatory, antioxidant, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 205.30 g/mol. Its structure includes a branched alkyl chain and a benzofuran structure, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | n-(1-(2,3-dihydro-1-benzofuran-5-yl)ethyl)-2-methylbutan-1-amine |
| InChI Key | MDUQJHSAOAUKEL-UHFFFAOYSA-N |
Pharmacological Effects
Research indicates that compounds featuring the dihydrobenzofuran structure often exhibit significant biological activities, including:
- Antioxidant Activity : Dihydrobenzofuran derivatives have shown potential in scavenging free radicals and reducing oxidative stress, which is linked to various diseases.
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage, potentially offering therapeutic benefits for neurodegenerative conditions.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in inflammation and oxidative stress responses.
Case Studies and Research Findings
A review of recent literature highlights several studies that explore the biological activity of related dihydrobenzofuran compounds:
-
Antioxidant and Antiplatelet Activity : A study on functionalized benzofuran derivatives demonstrated their ability to inhibit platelet aggregation and exhibit antioxidant properties. These findings suggest similar potential for this compound .
Compound Antioxidant Activity (IC50 µg/mL) Antiplatelet Activity (IC50 µg/mL) 28a 14.38 ± 0.09 64.57 ± 0.58 28b 8.88 ± 0.12 44.66 ± 0.41 28c 6.33 ± 0.08 19.57 ± 0.28 - Isolation of Anticancer Compounds : Research focusing on the isolation of dihydrobenzofuran derivatives from ethnomedicinal species has identified compounds with anticancer properties, suggesting that similar structural motifs may confer significant therapeutic potential .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
